![molecular formula C18H26N2 B5201726 1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B5201726.png)
1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and has a bicyclic structure.2.1]hept-2-ylpiperazine.
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine involves its activity as a dopamine receptor agonist. Specifically, the compound has been shown to have high affinity for the D2 dopamine receptor subtype. Activation of the D2 receptor can modulate the release of dopamine in the brain, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine can modulate dopamine release in the brain, which can have effects on behavior and cognition. Specifically, the compound has been shown to increase locomotor activity in rats, suggesting a stimulant-like effect. Additionally, studies have investigated the compound's potential as a therapeutic agent for neurological disorders such as Parkinson's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine in lab experiments is its high affinity for the D2 dopamine receptor subtype, which can allow for more specific targeting of the dopamine system in the brain. However, one limitation is that the compound has not yet been extensively studied in humans, so its safety and efficacy as a therapeutic agent are not yet well-established.
Direcciones Futuras
For research on 1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine could include further investigation of its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, studies could investigate the compound's effects on other neurotransmitter systems in the brain and its potential as a tool for studying the neurobiology of addiction. Finally, further studies could investigate the safety and efficacy of the compound in humans.
Métodos De Síntesis
The synthesis of 1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine has been reported in the literature. One of the methods involves the reaction of 1-benzylpiperazine with bicyclo[2.2.1]hept-2-ene in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed intramolecular cyclization to form the bicyclic structure of the compound. Another method involves the reaction of 1-benzylpiperazine with bicyclo[2.2.1]hept-2-ene in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Aplicaciones Científicas De Investigación
1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine has been studied for its potential pharmacological properties, including its activity as a dopamine receptor agonist and its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and schizophrenia. Studies have also investigated the compound's potential as a tool for studying the dopamine system in the brain.
Propiedades
IUPAC Name |
1-benzyl-4-(2-bicyclo[2.2.1]heptanyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2/c1-2-4-15(5-3-1)14-19-8-10-20(11-9-19)18-13-16-6-7-17(18)12-16/h1-5,16-18H,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMXUROKUTYOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.